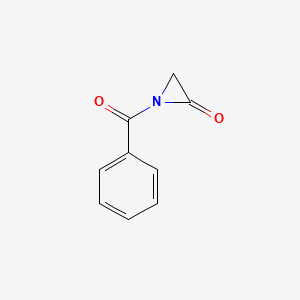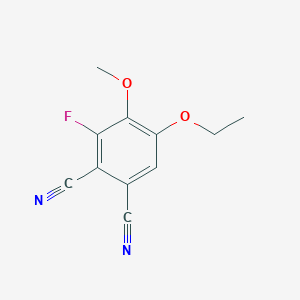
5-Ethoxy-3-fluoro-4-methoxyphthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- is a complex organic compound with the molecular formula C11H9FN2O2 It is a derivative of benzenedicarbonitrile, featuring ethoxy, fluoro, and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to form dinitrobenzene, followed by reduction to produce benzenediamine. Subsequent reactions introduce the ethoxy, fluoro, and methoxy groups under controlled conditions. Common reagents include ethyl iodide, fluorine gas, and methanol, with catalysts such as aluminum chloride or iron(III) chloride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by the introduction of substituents using automated reactors. The use of continuous flow reactors can enhance efficiency and yield, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of 1,2-BENZENEDICARBONITRILE, 5-ETHOXY-3-FLUORO-4-METHOXY- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s substituents influence its binding affinity and reactivity, modulating biological pathways and chemical reactions. For example, the fluoro group can enhance the compound’s stability and bioavailability, while the methoxy group may affect its solubility and metabolic profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenedicarbonitrile: Lacks the ethoxy, fluoro, and methoxy substituents, resulting in different chemical properties and reactivity.
5-Ethoxy-3-fluoro-4-methoxybenzonitrile: Similar structure but with variations in the position of nitrile groups.
3-Fluoro-4-methoxybenzonitrile: Lacks the ethoxy group, affecting its chemical behavior and applications.
Uniqueness
The presence of both electron-donating (methoxy, ethoxy) and electron-withdrawing (fluoro, nitrile) groups allows for versatile reactivity and functionality in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C11H9FN2O2 |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
5-ethoxy-3-fluoro-4-methoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C11H9FN2O2/c1-3-16-9-4-7(5-13)8(6-14)10(12)11(9)15-2/h4H,3H2,1-2H3 |
Clé InChI |
IMNLFDRUWSFDTK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C(=C1)C#N)C#N)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)

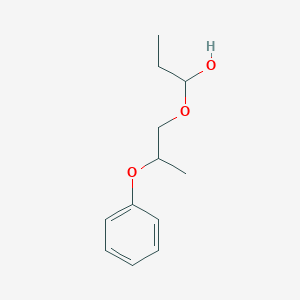
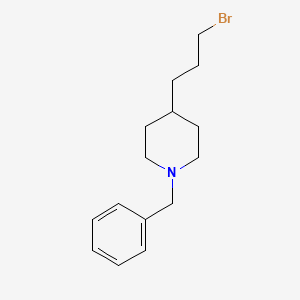
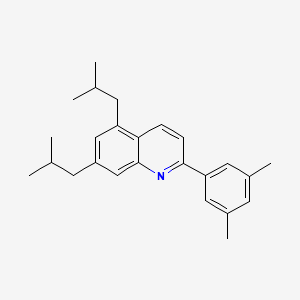
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)
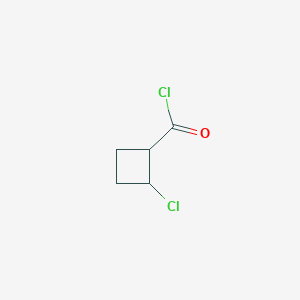


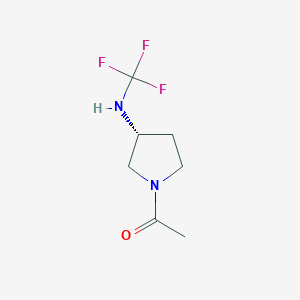
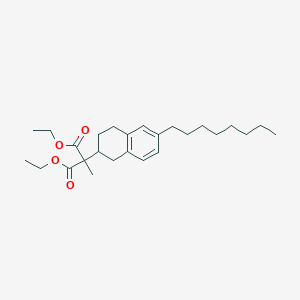
![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
